molecular formula C23H28N4OS B2390215 (4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1172033-86-1

(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No. B2390215
CAS RN: 1172033-86-1
M. Wt: 408.56
InChI Key: ILXUDZLLZNAHLT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a benzimidazole ring, a piperazine ring, a thiophene ring, and a cyclopentyl ring . The benzimidazole ring is a type of heterocyclic aromatic organic compound that consists of fused benzene and imidazole rings . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . The cyclopentyl group is a cycloalkane derived from cyclopentane by removal of a hydrogen atom .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions . The benzimidazole ring could be synthesized from o-phenylenediamine and a suitable carbonyl compound . The piperazine ring could be formed through a reaction involving a secondary amine . The thiophene and cyclopentyl groups could be introduced through appropriate substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups . The benzimidazole ring is a planar, aromatic, and heterocyclic ring . The piperazine ring is a saturated heterocyclic ring with two nitrogen atoms . The thiophene ring is aromatic and contains a sulfur atom . The cyclopentyl group is a saturated cycloalkane .


Chemical Reactions Analysis

This compound, due to its complex structure, could potentially undergo a variety of chemical reactions . The benzimidazole ring, being aromatic, could undergo electrophilic aromatic substitution reactions . The piperazine ring, containing two nitrogen atoms, could participate in reactions involving these nitrogen atoms . The thiophene ring, being aromatic, could also undergo electrophilic aromatic substitution reactions . The cyclopentyl group, being a cycloalkane, could undergo reactions typical of alkanes, such as free radical halogenation .

Scientific Research Applications

Antitumor Activity

The compound’s structural features make it an interesting candidate for antitumor research. Researchers have explored its effects on different cell lines, such as MCF-7 and CaCo-2, comparing its efficacy to established chemotherapeutic agents like Fluorouracil . Further investigations into its mechanism of action and potential as an anticancer drug are warranted.

Other Biological Activities

Exploring additional activities, such as antipyretic, antiallergic, and antifungal effects, would contribute to our understanding of this compound’s versatility.

Future Directions

The compound could potentially be investigated for various biological activities, given the known activities of many benzimidazole derivatives . It could also be used as a starting point for the synthesis of other complex organic molecules .

properties

IUPAC Name

[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4OS/c1-25-19-8-3-2-7-18(19)24-21(25)17-26-12-14-27(15-13-26)22(28)23(10-4-5-11-23)20-9-6-16-29-20/h2-3,6-9,16H,4-5,10-15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXUDZLLZNAHLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4(CCCC4)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

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